4-Bromo-8-fluoroquinoline-3-carboxylic acid

Antibacterial SAR Quinolone 8‑Substituent effect

4-Bromo-8-fluoroquinoline-3-carboxylic acid (CAS 1378254-62-6) is a dihalogenated quinoline-3-carboxylic acid building block bearing bromine at C‑4 and fluorine at C‑8 on the quinoline nucleus. This substitution pattern places two orthogonal synthetic handles—a C‑Br bond suited for cross‑coupling and an electron‑withdrawing fluorine that modulates both reactivity and putative biological target interactions—on a carboxyl‑functionalized scaffold.

Molecular Formula C10H5BrFNO2
Molecular Weight 270.05 g/mol
Cat. No. B15064420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-8-fluoroquinoline-3-carboxylic acid
Molecular FormulaC10H5BrFNO2
Molecular Weight270.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)Br
InChIInChI=1S/C10H5BrFNO2/c11-8-5-2-1-3-7(12)9(5)13-4-6(8)10(14)15/h1-4H,(H,14,15)
InChIKeyFPWGIAKAXPBQTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-8-fluoroquinoline-3-carboxylic acid – Core Scaffold Profile for Targeted Quinoline Derivative Procurement


4-Bromo-8-fluoroquinoline-3-carboxylic acid (CAS 1378254-62-6) is a dihalogenated quinoline-3-carboxylic acid building block bearing bromine at C‑4 and fluorine at C‑8 on the quinoline nucleus. This substitution pattern places two orthogonal synthetic handles—a C‑Br bond suited for cross‑coupling and an electron‑withdrawing fluorine that modulates both reactivity and putative biological target interactions—on a carboxyl‑functionalized scaffold [1]. With a molecular formula of C₁₀H₅BrFNO₂, a molecular weight of 270.05 g·mol⁻¹, and commercial availability at ≥95% purity , the compound serves as a versatile intermediate for constructing focused libraries of 4,8‑disubstituted quinoline‑3‑carboxylic acid derivatives.

Why 4-Bromo-8-fluoroquinoline-3-carboxylic Acid Cannot Be Replaced by Common Quinoline‑3‑carboxylic Acid Analogs


Quinoline‑3‑carboxylic acid derivatives derive their biological and physicochemical profiles from the combined electronic and steric contributions of substituents at C‑4 and C‑8. Classical SAR studies on 8‑substituted quinoline‑3‑carboxylic acids demonstrate that the antibacterial potency conferred by the 8‑substituent follows the rank order F > Cl > H, with the fluoro substituent providing the greatest enhancement of in vitro and in vivo activity [1]. Concurrently, the C‑4 position tolerates diverse substitutions that can profoundly alter target binding, as shown by a crystallographic screen of 4‑substituted quinolinones where different C‑4 groups switched the ligand between solvent‑facing and pocket‑facing binding modes [2]. Therefore, replacing 4‑bromo‑8‑fluoroquinoline‑3‑carboxylic acid with a mono‑halogenated analog (e.g., 8‑fluoroquinoline‑3‑carboxylic acid or 4‑bromoquinoline‑3‑carboxylic acid) or a regioisomer (e.g., 4‑bromo‑6‑fluoroquinoline‑3‑carboxylic acid) forfeits either the potency‑enhancing 8‑fluoro group or the derivatizable 4‑bromo handle, fundamentally altering the molecular recognition and synthetic utility of the scaffold.

4-Bromo-8-fluoroquinoline-3-carboxylic Acid – Quantified Differentiation Evidence Against Closest Structural Analogs


8‑Fluoro Substituent Rank‑Order Superiority for Antibacterial Quinolone Nucleus Activity

In a foundational SAR study of 7,8‑disubstituted 1‑cyclopropyl‑6‑fluoroquinoline‑3‑carboxylic acids, the relative antibacterial potency imparted by the C‑8 substituent was quantitatively ranked as F > Cl > naphthyridine > H > benzoxazine > NH₂ > NO₂ [1]. This rank order was consistent across both in vitro Gram‑negative panels and in vivo efficacy models. The 4‑bromo‑8‑fluoroquinoline‑3‑carboxylic acid scaffold presents the optimal 8‑fluoro moiety, whereas the comparator 4‑bromoquinoline‑3‑carboxylic acid (C‑8 = H) would occupy the fourth position in this hierarchy, and 4‑chloro‑8‑fluoroquinoline‑3‑carboxylic acid would be ranked below the fluoro congener.

Antibacterial SAR Quinolone 8‑Substituent effect

4‑Substituent Determines Binding Mode in BCL6 Quinolinone Inhibitors

A rapid geometric X‑ray crystallographic screen of eight 4‑substituted quinolinones revealed that the nature of the C‑4 substituent dictates whether the ligand adopts a solvent‑facing or a pocket‑facing binding orientation in the BCL6 BTB domain [1]. Compounds bearing secondary amine substituents (dimethylamine, piperidine, piperazine, morpholine) bound exclusively in the solvent‑facing conformation, whereas carbon‑linked pyrazole and ethylamine substituents enabled partial or full occupancy of the extended pocket. Although the biochemical IC₅₀ values across the set were relatively flat (1.5–2.5 μM), the crystallographic binding mode divergence demonstrates that C‑4 substitution is not silent—it can be exploited to direct ligand orientation. The bromine atom in 4‑bromo‑8‑fluoroquinoline‑3‑carboxylic acid offers a distinct steric and electronic profile compared with the nitrogen‑linked substituents tested, and it serves as a precursor for installing carbon‑linked groups via cross‑coupling, potentially enabling the pocket‑facing conformation that is inaccessible with comparator 8‑fluoroquinoline‑3‑carboxylic acid (C‑4 = H).

BCL6 inhibitor Quinolinone Crystallography

Orthogonal Synthetic Handles Enable Sequential Derivatization Unavailable with Mono‑Halogenated or Non‑Halogenated Analogs

4‑Bromo‑8‑fluoroquinoline‑3‑carboxylic acid possesses two electronically differentiated halogen atoms: the C‑4 bromine is activated for oxidative addition in Pd‑ or Ni‑catalyzed cross‑coupling reactions (Suzuki, Heck, Buchwald‑Hartwig), while the C‑8 fluorine can serve as a directing group or be engaged under specialized Ni‑catalyzed Suzuki–Miyaura conditions developed for aryl fluorides bearing electron‑withdrawing substituents [1]. This orthogonal reactivity permits sequential, site‑selective derivatization. In contrast, mono‑halogenated analogs such as 8‑fluoroquinoline‑3‑carboxylic acid (only C‑8 F) or 4‑bromoquinoline‑3‑carboxylic acid (only C‑4 Br) offer only a single functionalization point, and regioisomers such as 4‑bromo‑6‑fluoroquinoline‑3‑carboxylic acid position the fluorine at a less synthetically accessible location. The dual‑handle architecture of the target compound maximizes the chemical space accessible from a single starting material.

Cross‑coupling C–H functionalization Orthogonal reactivity

Commercially Available at ≥95% Purity with Explicit Quality Documentation, Reducing Procurement Risk

Multiple independent suppliers list 4‑bromo‑8‑fluoroquinoline‑3‑carboxylic acid with certified minimum purities of 95% (AKSci) to 97% (Leyan) . Batch‑specific certificates of analysis (CoA) and safety data sheets (SDS) are available upon request, ensuring traceability and reproducibility. In comparison, several positional isomers (e.g., 4‑bromo‑6‑fluoroquinoline‑3‑carboxylic acid, CAS 1378254‑93‑3) are stocked by fewer vendors and often only as the ethyl ester, necessitating an additional hydrolysis step. The ready availability of the free carboxylic acid form of the target compound eliminates the need for ester deprotection, saving 1–2 synthetic steps and improving atom economy.

Procurement Purity Quality assurance

Positional Isomerism: 8‑Fluoro Regioisomer Preferentially Retains Antibacterial SAR Over 6‑Fluoro Analogs

The 8‑fluoro substituent in quinoline‑3‑carboxylic acids has been empirically demonstrated to impart superior antibacterial activity compared with hydrogen or other substituents [1]. Although direct head‑to‑head comparison data between 8‑fluoro and 6‑fluoro regioisomers of 4‑bromoquinoline‑3‑carboxylic acid are absent from the peer‑reviewed literature, the 1988 Sanchez study established the general principle that the C‑8 position is a critical determinant of quinolone antibacterial potency. The 6‑fluoro isomer (CAS 1378254‑93‑3) places the fluorine at a position that, while potentially beneficial, lacks the same level of empirical SAR validation. For research programs targeting antibacterial quinolone scaffolds, the 8‑fluoro regioisomer aligns with the established SAR landscape, whereas the 6‑fluoro regioisomer represents an exploratory deviation.

Regioisomer Fluoroquinoline Antibacterial

Optimal Deployment Scenarios for 4-Bromo-8-fluoroquinoline-3-carboxylic Acid Based on Differentiated Evidence


Focused Antibacterial Quinolone Library Synthesis

Medicinal chemistry teams constructing 4,8‑disubstituted quinoline‑3‑carboxylic acid libraries for antibacterial screening should prioritize this scaffold. The 8‑fluoro substituent provides the highest antibacterial potency enhancement among common C‑8 substituents (F > Cl > H) [1], while the C‑4 bromine enables late‑stage diversification via Suzuki coupling to explore C‑4 SAR. This dual‑functionality reduces the number of core scaffolds needed in the library, accelerating hit expansion.

BCL6 Inhibitor Lead Optimization via C‑4 Elaboration

Structure‑based drug design campaigns targeting the BCL6 BTB domain can exploit the C‑4 bromine of this scaffold to install carbon‑linked substituents that direct the ligand into the pocket‑facing binding conformation [2]. Starting from the free carboxylic acid avoids the ester hydrolysis step required by 4‑bromo‑8‑fluoroquinoline‑3‑carboxylic acid ethyl ester, streamlining the synthesis of analogs for crystallographic screening and biochemical IC₅₀ determination in the 1–3 μM range.

Orthogonal Derivatization for Chemical Biology Probe Synthesis

Chemical biologists requiring a single scaffold that can be sequentially functionalized at two distinct positions benefit from the orthogonal reactivity of C‑4 Br (fast oxidative addition) and C‑8 F (activable under Ni‑catalyzed conditions) [3]. This allows, for example, installation of a fluorophore or affinity tag at C‑4 via Suzuki coupling while preserving the C‑8 fluorine for electronic modulation, a strategy not feasible with mono‑halogenated quinoline‑3‑carboxylic acid analogs.

Academic–Industrial Collaboration on Neglected Disease Drug Discovery

The well‑documented antibacterial SAR of 8‑fluoroquinolones [1] combined with the commercial availability of the free carboxylic acid at defined purity (≥95%) makes this compound an attractive starting point for grant‑funded or collaborative programs targeting tuberculosis, Gram‑negative infections, or parasitic diseases. The low procurement risk and documented quality assurance facilitate multi‑site reproducibility, a key requirement for distributed discovery consortia.

Quote Request

Request a Quote for 4-Bromo-8-fluoroquinoline-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.